

# Spectroscopic Profile of 6-phenylhex-5-yn-1amine: A Technical Guide

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Compound of Interest		
Compound Name:	5-Hexyn-1-amine, 6-phenyl-	
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This technical guide provides a comprehensive overview of the spectroscopic data available for 6-phenylhex-5-yn-1-amine, a compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document outlines the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with general experimental protocols for obtaining such spectra.

### **Spectroscopic Data Summary**

While a complete experimental dataset for 6-phenylhex-5-yn-1-amine is not readily available in the public domain, analysis of spectral databases and related literature allows for the compilation of expected and reported data.

#### Table 1: Nuclear Magnetic Resonance (NMR) Data

<sup>1</sup>H NMR (Proton NMR): Specific experimental <sup>1</sup>H NMR data for 6-phenylhex-5-yn-1-amine has not been located in the reviewed literature. However, predicted chemical shifts can be estimated based on the structure. The protons on the carbon adjacent to the amine group (C1) would be expected to appear in the range of 2.5-3.0 ppm. The methylene protons of the hexyl chain would likely produce complex multiplets between 1.5 and 2.5 ppm. The protons of the phenyl group would be expected in the aromatic region, around 7.2-7.5 ppm.



<sup>13</sup>C NMR (Carbon-13 NMR): A 13C NMR spectrum for 6-phenylhex-5-yn-1-amine is indexed in the SpectraBase database, though the complete dataset is not publicly accessible. Based on the structure, the following approximate chemical shifts can be anticipated: the carbon attached to the nitrogen (C1) around 40-45 ppm, the aliphatic carbons of the hexyl chain between 20 and 35 ppm, the acetylenic carbons between 80 and 90 ppm, and the aromatic carbons in the range of 120-140 ppm.

Atom	Predicted <sup>13</sup> C Chemical Shift (ppm)
C1 (-CH <sub>2</sub> NH <sub>2</sub> )	40 - 45
C2-C4 (-CH <sub>2</sub> -)	20 - 35
C5 (≡C-)	80 - 90
C6 (-C≡)	80 - 90
Phenyl C	120 - 140

### **Table 2: Infrared (IR) Spectroscopy Data**

Specific experimental IR data for 6-phenylhex-5-yn-1-amine is not available. However, the characteristic vibrational frequencies for its functional groups are well-established.

Functional Group	Expected Absorption Range (cm <sup>-1</sup> )	Vibration Mode
N-H (amine)	3300 - 3500 (two bands for primary amine)	Symmetric and Asymmetric Stretching
C-H (aromatic)	3000 - 3100	Stretching
C-H (aliphatic)	2850 - 2960	Stretching
C≡C (alkyne)	2100 - 2260 (weak to medium)	Stretching
C=C (aromatic)	1450 - 1600	Stretching
C-N (amine)	1000 - 1250	Stretching



### **Table 3: Mass Spectrometry (MS) Data**

Experimentally determined mass spectrometry data for 6-phenylhex-5-yn-1-amine has not been found. The expected molecular weight and potential fragmentation patterns can be predicted.

Parameter	Value
Molecular Formula	C12H15N
Molecular Weight	173.26 g/mol
Expected [M]+•	m/z 173
Potential Fragments	Fragments resulting from cleavage of the alkyl chain, particularly alpha-cleavage adjacent to the amine group, and loss of fragments from the phenyl ring.

### **Experimental Protocols**

The following are detailed, generalized methodologies for the spectroscopic analysis of primary amines like 6-phenylhex-5-yn-1-amine.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation:
  - Dissolve 5-10 mg of the amine sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>, or D<sub>2</sub>O). The choice of solvent depends on the solubility of the analyte and the desired chemical shift reference.
  - Transfer the solution to a 5 mm NMR tube.
  - Ensure the solution is homogeneous and free of any particulate matter.
- Instrument Parameters (¹H NMR):
  - Spectrometer: A 300-500 MHz NMR spectrometer.



- Pulse Sequence: A standard single-pulse experiment.
- Acquisition Time: Typically 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 8-16 scans for sufficient signal-to-noise ratio.
- Referencing: The residual solvent peak is used as an internal standard (e.g., CHCl₃ in CDCl₃ at 7.26 ppm).
- Instrument Parameters (¹³C NMR):
  - Spectrometer: A 75-125 MHz NMR spectrometer.
  - Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
  - Acquisition Time: Typically 1-2 seconds.
  - Relaxation Delay: 2-5 seconds.
  - Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of <sup>13</sup>C.
  - Referencing: The solvent peak is used as an internal standard (e.g., CDCl<sub>3</sub> at 77.16 ppm).

#### Infrared (IR) Spectroscopy

- Sample Preparation:
  - Neat Liquid: If the amine is a liquid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).
  - Solid Sample (KBr Pellet): Grind 1-2 mg of the solid amine sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
  - ATR (Attenuated Total Reflectance): Place a small amount of the liquid or solid sample directly on the ATR crystal.



- Instrument Parameters:
  - Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
  - Spectral Range: Typically 4000-400 cm<sup>-1</sup>.
  - Resolution: 4 cm<sup>-1</sup> is generally sufficient.
  - Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.
  - Background: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded and subtracted from the sample spectrum.

### **Mass Spectrometry (MS)**

- Sample Preparation:
  - $\circ$  Prepare a dilute solution of the amine sample (typically 1  $\mu$ g/mL to 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.
  - The solvent should be compatible with the chosen ionization technique.
- Instrument Parameters (Electron Ionization EI):
  - Ionization Source: Electron Ionization (EI).
  - Electron Energy: Typically 70 eV.
  - Inlet System: Direct insertion probe (for solids or low volatility liquids) or gas chromatography (GC-MS) for volatile compounds.
  - Mass Analyzer: Quadrupole, time-of-flight (TOF), or magnetic sector.
  - Mass Range: Scanned over a range appropriate for the expected molecular weight (e.g., m/z 40-400).
- Instrument Parameters (Electrospray Ionization ESI):
  - Ionization Source: Electrospray Ionization (ESI) in positive ion mode for amines.

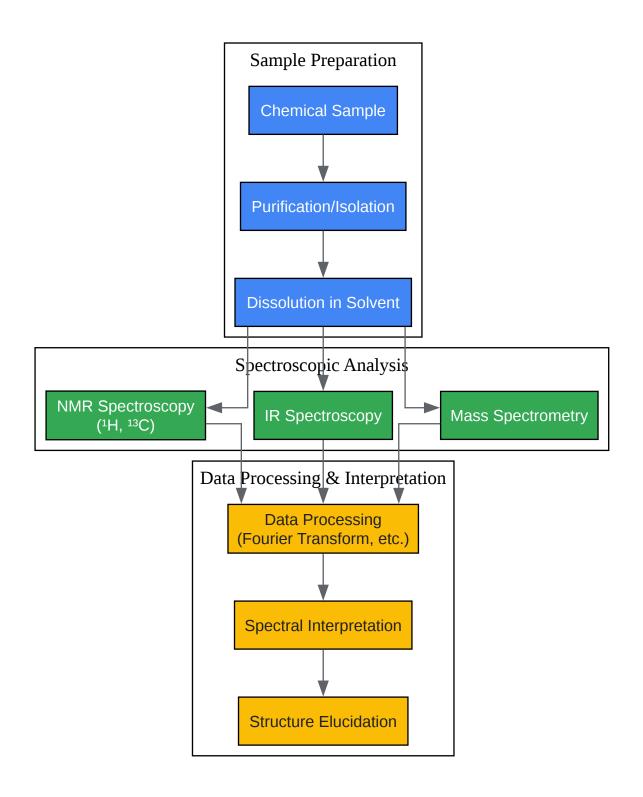


- Inlet System: The sample solution is introduced via direct infusion or through a liquid chromatograph (LC-MS).
- Mass Analyzer: Quadrupole, ion trap, TOF, or Orbitrap.
- Mass Range: Scanned over a range appropriate for the expected protonated molecule [M+H]+.

### **Visualization of Spectroscopic Workflow**

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.





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Caption: General workflow for spectroscopic analysis.

## Synthesis of 6-phenylhex-5-yn-1-amine







A specific, detailed synthesis protocol for 6-phenylhex-5-yn-1-amine was not found in the surveyed literature. However, a plausible synthetic route could involve a Sonogashira coupling between a protected 5-hexyn-1-amine derivative and an aryl halide, such as iodobenzene or bromobenzene, followed by deprotection of the amine. Alternatively, nucleophilic substitution of a suitable propargyl halide with a lithiated protected aminobutane derivative could be envisioned, followed by deprotection.

Disclaimer: The predicted spectroscopic data and synthetic routes are for informational purposes and should be verified through experimental work.

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